Enantiomeric Identity: (R)-Enantiomer vs. Racemate Differentiation for Chiral Synthesis
2-(3-Hydroxypyrrolidin-1-yl)acetamide exists as two distinct purchasable forms: the racemic mixture (CAS 116833-22-8) and the isolated (R)-enantiomer (CAS 412278-74-1) . The (R)-enantiomer is specifically used as a chiral building block in the synthesis of enantiopure pharmaceuticals, including linagliptin (a DPP-IV inhibitor) and asimadoline (a KOR agonist), where the (S)-enantiomer would produce a diastereomeric impurity with distinct pharmacological and toxicological profiles [1]. Vendors report the (R)-enantiomer at ≥98% purity with chiral HPLC verification; the racemate cannot substitute in asymmetric syntheses requiring defined stereochemistry.
| Evidence Dimension | Stereochemical identity and synthetic utility |
|---|---|
| Target Compound Data | (R)-2-(3-Hydroxypyrrolidin-1-yl)acetamide: CAS 412278-74-1; single enantiomer; [α]D²⁰ not publicly reported but verifiable by chiral HPLC |
| Comparator Or Baseline | Racemic 2-(3-hydroxypyrrolidin-1-yl)acetamide: CAS 116833-22-8; 1:1 mixture of (R)- and (S)-enantiomers |
| Quantified Difference | 100% enantiomeric excess (R) vs. 0% e.e. (racemate); synthetic route compatibility differs absolutely for enantioselective targets |
| Conditions | Chiral HPLC; polarimetry; X-ray crystallography of diastereomeric salts where applicable |
Why This Matters
Procurement of the incorrect stereochemical form guarantees synthetic failure in enantioselective campaigns; the racemate is not a cost-equivalent substitute for the (R)-enantiomer.
- [1] Google Patents. AU2013230425B2 – Substituted heterocyclic acetamides as kappa opioid receptor (KOR) agonists. https://patents.google.com/patent/AU2013230425B2/en (accessed 2026-05-08). View Source
